molecular formula C20H25N5OS B12582298 Acetamide,N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12582298
M. Wt: 383.5 g/mol
InChI Key: YXSLFPZSKJKEAR-UHFFFAOYSA-N
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Description

Acetamide, N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- (CAS 603946-56-1) is a structurally complex molecule featuring a triazinoindole core fused with an acetamide moiety. Its chemical formula is C₂₀H₂₅N₅OS, with a molecular weight of 383.51 g/mol . The compound is distinguished by:

  • N-cycloheptyl substitution on the acetamide nitrogen, contributing to lipophilicity and steric bulk.
  • An 8-ethyl group on the 1,2,4-triazino[5,6-B]indole system, which modulates electronic properties.
  • A thioether linkage (-S-) connecting the acetamide to the triazinoindole scaffold, enhancing conformational flexibility.

Properties

Molecular Formula

C20H25N5OS

Molecular Weight

383.5 g/mol

IUPAC Name

N-cycloheptyl-2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H25N5OS/c1-2-13-9-10-16-15(11-13)18-19(22-16)23-20(25-24-18)27-12-17(26)21-14-7-5-3-4-6-8-14/h9-11,14H,2-8,12H2,1H3,(H,21,26)(H,22,23,25)

InChI Key

YXSLFPZSKJKEAR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC4CCCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactors, continuous flow processes, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions can vary widely, from room temperature to high temperatures, and from atmospheric pressure to high pressures.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

Scientific Research Applications

Acetamide, N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory disorders.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Acetamide, N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Aryl-Substituted Analogs

  • N-(4-Chlorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (7) Features a 4-chlorophenyl group instead of cycloheptyl. Higher polarity due to the electron-withdrawing Cl atom, reducing lipophilicity (clogP ≈ 3.2 vs. ~4.5 for the cycloheptyl analog) . Demonstrated 95% purity in synthesis, with HRMS data confirming structure .
  • N-(4-Fluorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide (15) Substitution with 4-fluorophenyl enhances metabolic stability compared to chloro analogs. NMR data (δ 10.48 ppm for -NH) and LCMS (m/z 367.4 [M+H]⁺) validate purity and identity .

Alkyl-Substituted Analogs

  • Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl (CAS 5814-32-4) N-allyl group and 8-isopropyl substitution reduce steric hindrance compared to cycloheptyl. Likely lower melting point due to reduced molecular symmetry .
  • Acetamide, N-(3-ethoxypropyl)-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]- (CAS 603946-81-2) 3-ethoxypropyl chain increases water solubility (predicted aqueous solubility >50 μM) but may compromise blood-brain barrier penetration .

Variations in the Triazinoindole Core

Position and Type of Substituents

  • 8-Ethyl vs. 5-Methyl Substitution The target compound’s 8-ethyl group (vs. 8-Substituted analogs show improved thermal stability (TGA decomposition >250°C) compared to unsubstituted triazinoindoles .
  • Brominated Derivatives 2-((8-Bromo-5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)-N-(4-bromophenyl)acetamide (27)

Heterocycle Modifications

  • Triazinoquinazoline Hybrids Compounds like N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides replace indole with quinazoline, expanding the aromatic system. These hybrids exhibit stronger fluorescence (λem ≈ 450 nm) due to extended conjugation, useful in imaging applications .

Antiviral Activity

  • SARS-CoV-2 RdRp Inhibition
    • Analogs like 2-((indol-3-yl)thio)-N-benzyl-acetamides inhibit SARS-CoV-2 RNA-dependent RNA polymerase (IC₅₀ = 2.1–8.7 μM) .
    • The target compound’s cycloheptyl group may enhance binding to hydrophobic pockets in viral proteins, though specific data are pending .

Antitumor Potential

  • Inauhzin Analogs Derivatives with 4-phenoxyphenyl groups (e.g., compound 24) activate p53 pathways (EC₅₀ = 0.8 μM) . The cycloheptyl substitution in the target compound could improve pharmacokinetics by slowing cytochrome P450-mediated metabolism .

Biological Activity

Acetamide, N-cycloheptyl-2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes an acetamide moiety and a triazino-indole derivative. Its chemical formula is represented as follows:

C15H20N4S\text{C}_{15}\text{H}_{20}\text{N}_4\text{S}

This structure contributes to its diverse biological activities.

1. Antimicrobial Activity

Research has shown that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the indole or triazine moieties have demonstrated activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds typically range from 20 to 100 µg/mL against Gram-positive and Gram-negative bacteria .

CompoundBacterial StrainMIC (µg/mL)
Acetamide derivativeE. coli50
Acetamide derivativeS. aureus30
Acetamide derivativeP. aeruginosa40

2. Analgesic Activity

In studies evaluating analgesic properties, acetamide derivatives have shown significant effects in reducing pain responses in animal models. The hot plate test and acetic acid-induced writhing test indicated that these compounds could effectively decrease pain sensitivity without impairing motor coordination .

Test TypeResponse Reduction (%)
Hot Plate Test40%
Acetic Acid Test60%

3. Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Studies indicated that it inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. The inhibitory effect was comparable to standard anti-inflammatory drugs at similar concentrations .

CytokineInhibition (%)
TNF-alpha75%
IL-682%

4. Antioxidant Activity

Acetamide derivatives have demonstrated potent antioxidant activities in various assays, including DPPH and ABTS radical scavenging tests. These findings suggest a protective role against oxidative stress-related damage .

The biological activities of acetamide N-cycloheptyl derivatives are thought to be mediated through multiple mechanisms:

  • Enzyme Inhibition: Compounds may inhibit key enzymes involved in inflammation and pain pathways.
  • Receptor Modulation: Interaction with specific receptors can alter signaling pathways related to pain perception and inflammation.
  • Radical Scavenging: The presence of thiol groups contributes to the antioxidant capacity by neutralizing free radicals.

Case Studies

  • Case Study on Analgesic Effects:
    A study involving the administration of the compound at varying doses (50 mg/kg to 200 mg/kg) showed a dose-dependent reduction in pain response in mice subjected to thermal stimuli.
  • Case Study on Anti-inflammatory Properties:
    In a controlled trial, the compound was tested against a standard anti-inflammatory agent in a model of induced paw edema in rats, demonstrating comparable efficacy at lower doses.

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